molecular formula C14H10F4N2O B2706857 N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide CAS No. 926253-90-9

N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide

Cat. No.: B2706857
CAS No.: 926253-90-9
M. Wt: 298.241
InChI Key: JCOFLGNEALOEAJ-UHFFFAOYSA-N
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Description

N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide (CAS: Not explicitly provided; referred to as AZ1729 in ) is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a fluorine atom at the 4-position of the benzamide ring. This compound is notable for its role in pharmacological research, particularly in studies involving G protein-coupled receptors (GPCRs), where it is identified as a modulator .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N2O/c15-9-3-1-8(2-4-9)13(21)20-10-5-6-12(19)11(7-10)14(16,17)18/h1-7H,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOFLGNEALOEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity:
Research indicates that N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide may act as an inhibitor of Raf kinase, an enzyme implicated in cancer progression. Inhibiting this enzyme can potentially disrupt pathways involved in tumor growth and angiogenesis, making it a candidate for cancer treatment . The compound's structural features suggest that it may exhibit selective activity against specific cancer cell lines, warranting further investigation into its pharmacodynamics and therapeutic efficacy.

Antimicrobial Properties:
Studies have also highlighted the antimicrobial potential of this compound. Similar compounds have demonstrated significant activity against various bacterial strains, suggesting that this compound could be explored as a novel antimicrobial agent.

Material Science Applications

Organic Synthesis:
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions, which are essential in creating fluorinated compounds with specific properties .

Polymer Chemistry:
The compound's unique properties make it suitable for incorporation into polymer matrices, potentially enhancing the thermal and chemical stability of the resulting materials. Research into its use in polymer applications is still emerging but shows promise for developing advanced materials with tailored functionalities.

Biochemical Research

Proteomics:
this compound is utilized in proteomics research as a specialty reagent. It can serve as a non-ionic organic buffering agent, maintaining stable pH conditions during protein analysis . This application is critical for studying protein interactions and functions, which are central to understanding cellular processes.

Mechanism of Action

The mechanism of action of N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their modifications:

Compound Name Structural Modifications vs. Target Compound Molecular Weight (g/mol) Melting Point (°C) Key References
N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide Reference compound ~324.26 (estimated) Not reported
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide -Cl replaces -NH₂; -OH replaces -F on benzamide 329.69 Not reported
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide -NO₂ and -CH₃ replace -NH₂ at 4-position 324.26 Not reported
N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide Cyclopropanecarboxamide replaces benzamide 258.24 Not reported
Flutolanil (Pesticide) -OCH(CH₃)₂ at 3-position; -CF₃ at 2-position 323.29 Not reported
Key Observations:
  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group is conserved across analogues, enhancing metabolic stability and binding affinity .
  • Amino vs.
  • Benzamide vs. Cyclopropanecarboxamide : The cyclopropane derivative () reduces aromaticity, which may impact membrane permeability and target interactions.

Physicochemical Properties

Data from synthesized derivatives () highlight trends in purity and stability:

Compound (from ) Melting Point (°C) Purity (%) Key Substituents
18 : 4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide 169–171 98.18 -NO₂, -CH₃ on aniline; -CF₃ on benzamide
20 : 4-{[(4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide 170–171 98.85 Pyridinyloxy group; -CF₃ on benzamide
22 : N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-(((4-(pyridin-2-yl)pyrimidin-2-yl)amino)methyl)benzamide 150–152 96.67 Imidazole; pyrimidinylamino group; -CF₃
Key Observations:
  • Melting Points : Higher melting points (~170°C) correlate with nitro or pyridinyl groups, suggesting stronger intermolecular forces .
  • Purity : All derivatives exceed 95% purity, indicating robust synthetic protocols.

Biological Activity

N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances its lipophilicity, allowing better membrane penetration and interaction with biological targets. Its structure can be summarized as follows:

Property Value
Molecular Formula C₁₄H₉F₄N₂O
Molecular Weight 292.22 g/mol
Chemical Structure Chemical Structure

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to modulate biological pathways, potentially leading to enzyme inhibition or receptor modulation. This interaction is crucial for its therapeutic effects, particularly in anti-inflammatory and anticancer applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown it to be effective against various cancer cell lines, including leukemia and solid tumors. For instance:

  • IC50 Values Against Cancer Cell Lines:
    • K562 (Leukemia) : 0.94 µM
    • MCF7 (Breast Cancer) : 0.25 µM
    • HCT116 (Colon Cancer) : 10.76 µM .

These findings suggest that the compound's structural features contribute to its potent cytotoxic effects.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) observed were as low as 12.9 µM, indicating strong bactericidal activity .

Anti-inflammatory Potential

This compound has shown promise in modulating inflammatory responses. It affects the activity of transcription factors such as NF-κB, which plays a pivotal role in inflammation. Certain derivatives demonstrated up to a 15% increase in NF-κB activity, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Activity :
    A series of analogues derived from this compound were synthesized and tested against various cancer cell lines. The study found that compounds with specific substitutions exhibited enhanced potency, particularly against leukemia cell lines, highlighting the structure-activity relationship (SAR) critical for drug design .
  • Antimicrobial Evaluation :
    A comprehensive evaluation of the compound's antimicrobial activity revealed significant effects against MRSA isolates. The study confirmed that the trifluoromethyl moiety contributes to the compound's efficacy against bacterial strains resistant to conventional antibiotics .

Q & A

Q. What are the standard synthetic routes for N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves coupling 4-fluorobenzoyl chloride with 4-amino-3-(trifluoromethyl)aniline under basic conditions (e.g., triethylamine or potassium carbonate) in anhydrous dichloromethane or THF at 0–25°C . Purification of intermediates and the final product often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Characterization is performed via 1H^1H/13C^{13}C-NMR, UV-Vis spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H^1H-NMR identifies aromatic proton environments (e.g., fluorophenyl and trifluoromethylphenyl signals), while 19F^{19}F-NMR detects fluorine substituents.
  • Mass Spectrometry : HRMS (ESI or EI) confirms molecular ion peaks and isotopic patterns (e.g., [M+H]+[M+H]^+ for C14_{14}H11_{11}F4_4N2_2O).
  • UV-Vis : Absorption spectra (λmax_{\text{max}}) in ethanol or DMSO provide insights into electronic transitions influenced by the fluorobenzamide scaffold .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and dihedral torsions. For example, orthorhombic crystal systems (space group P21_121_121_1) with Z = 4 are common for fluorinated benzamides. Disorder in trifluoromethyl groups may require refinement with split-site models. Data collection at 173 K minimizes thermal motion artifacts, and multi-scan absorption corrections (e.g., MULABS) improve accuracy .

Q. What methodologies evaluate the compound’s potential as a tyrosine kinase inhibitor?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to kinase domains (e.g., EGFR or VEGFR2). The trifluoromethyl group enhances hydrophobic interactions with ATP-binding pockets.
  • Kinase Assays : ADP-Glo™ or radioactive 32P^{32}P-ATP assays measure inhibition of kinase activity. IC50_{50} values are determined via dose-response curves (e.g., 0.1–100 µM range).
  • Cellular Studies : Western blotting quantifies phosphorylation levels of downstream targets (e.g., ERK1/2) in cancer cell lines .

Q. How do substituents (e.g., trifluoromethyl, fluorine) influence the compound’s biochemical stability and target selectivity?

  • Methodological Answer :
  • Lipophilicity : The trifluoromethyl group increases logP (octanol/water partition coefficient), enhancing membrane permeability (measured via shake-flask or HPLC methods).
  • Metabolic Stability : Microsomal incubation assays (human/rat liver microsomes) quantify degradation rates. Fluorine substituents reduce oxidative metabolism by CYP450 enzymes.
  • Electronic Effects : Hammett constants (σm_m) for -CF3_3 and -F groups modulate electron density on the benzamide core, affecting hydrogen-bonding with targets .

Q. What strategies address contradictory data in SAR studies of fluorinated benzamide analogs?

  • Methodological Answer :
  • Meta-Analysis : Compare IC50_{50} values across multiple assays (e.g., enzymatic vs. cellular) to distinguish direct inhibition from off-target effects.
  • Free-Wilson Analysis : Deconstruct activity contributions of substituents (e.g., -CF3_3 vs. -F) using QSAR models.
  • Crystallographic Validation : Overlay SCXRD structures of analogs to identify steric clashes or conformational mismatches in binding pockets .

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